![molecular formula C21H17NO B12843911 5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)
5-[4-(Benzyloxy)phenyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Benzyloxy)phenyl]-1H-indole: is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole core substituted with a benzyloxy group at the 4-position of the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(Benzyloxy)phenyl]-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 4-benzyloxyphenylhydrazine with an appropriate indole derivative under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the desired indole compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-[4-(Benzyloxy)phenyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The compound can be reduced to form a hydroxy derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-[4-(Benzyloxy)phenyl]-1H-indole is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the design and synthesis of bioactive molecules for drug discovery.
Medicine: The compound is investigated for its potential therapeutic applications. It serves as a lead compound in the development of new pharmaceuticals targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the synthesis of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
5-[4-(Benzyloxy)phenyl]-1H-pyrazole: This compound shares a similar benzyloxyphenyl structure but has a pyrazole ring instead of an indole ring.
4-(Benzyloxy)phenyl isocyanate: This compound contains the benzyloxyphenyl group but has an isocyanate functional group.
Uniqueness: 5-[4-(Benzyloxy)phenyl]-1H-indole is unique due to its indole core, which imparts distinct chemical and biological properties. The indole ring is known for its ability to engage in various interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Eigenschaften
Molekularformel |
C21H17NO |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
5-(4-phenylmethoxyphenyl)-1H-indole |
InChI |
InChI=1S/C21H17NO/c1-2-4-16(5-3-1)15-23-20-9-6-17(7-10-20)18-8-11-21-19(14-18)12-13-22-21/h1-14,22H,15H2 |
InChI-Schlüssel |
TWKXRHPSJZZPKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B12843829.png)

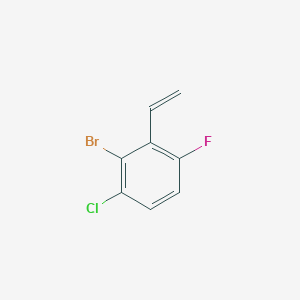
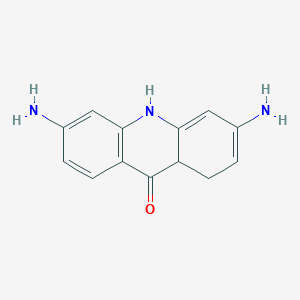


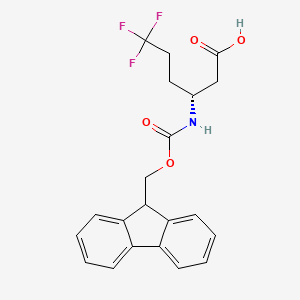

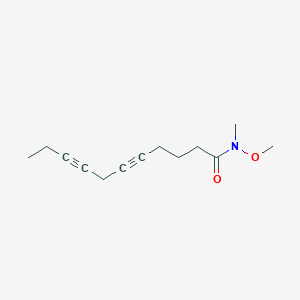
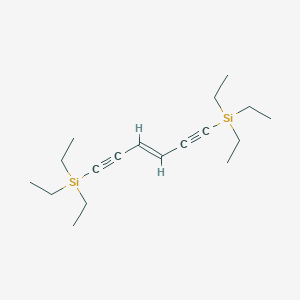
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
